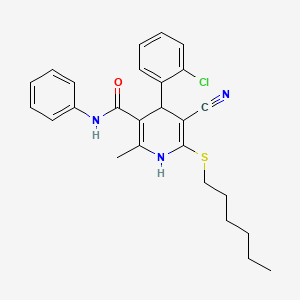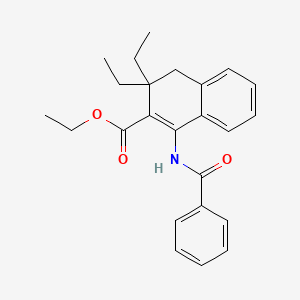
N-(5-methyl-2-pyridinyl)-1-adamantanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-2-pyridinyl)-1-adamantanecarboxamide, also known as MPAC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
N-(5-methyl-2-pyridinyl)-1-adamantanecarboxamide acts as a selective blocker of the voltage-gated sodium channel Nav1.7, which is involved in the transmission of pain signals. By blocking Nav1.7, this compound has been shown to reduce pain in animal models of neuropathic pain. The mechanism of action of this compound is not fully understood, but it is thought to involve binding to a specific site on the Nav1.7 channel.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its pain-reducing properties, this compound has been shown to have anti-inflammatory effects and to modulate the activity of other ion channels. This compound has also been shown to have a low toxicity profile, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-methyl-2-pyridinyl)-1-adamantanecarboxamide for lab experiments is its high selectivity for Nav1.7, which allows for the specific targeting of this channel. This compound also has a relatively simple chemical structure, making it easy to synthesize and modify for further research. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for research on N-(5-methyl-2-pyridinyl)-1-adamantanecarboxamide. One area of interest is the development of more potent derivatives of this compound for use in pain management. Another area of interest is the exploration of this compound's potential as a tool for studying ion channels in other contexts, such as in the cardiovascular system. Additionally, this compound may have applications in the development of novel materials due to its unique chemical properties. Overall, this compound is a promising compound with a range of potential applications in various fields of research.
Méthodes De Synthèse
N-(5-methyl-2-pyridinyl)-1-adamantanecarboxamide can be synthesized through a multi-step process involving the reaction of 5-methyl-2-pyridinecarboxylic acid with adamantan-1-amine. The resulting product is then treated with acetic anhydride and triethylamine to yield this compound. This synthesis method has been optimized to produce high yields of pure this compound, making it suitable for research purposes.
Applications De Recherche Scientifique
N-(5-methyl-2-pyridinyl)-1-adamantanecarboxamide has been investigated for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, this compound has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In neuroscience, this compound has been used as a tool to study the role of ion channels in neuronal excitability. In materials science, this compound has been investigated for its potential as a building block for the synthesis of novel materials.
Propriétés
IUPAC Name |
N-(5-methylpyridin-2-yl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-11-2-3-15(18-10-11)19-16(20)17-7-12-4-13(8-17)6-14(5-12)9-17/h2-3,10,12-14H,4-9H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWPAMLNPUEMQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{5-[3-(2-furoyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5016804.png)

![2-methoxy-N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5016817.png)
![N-(2-methoxy-4-nitrophenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5016820.png)
![4-[2-(1H-benzimidazol-2-ylthio)-1-hydroxyethyl]-2,6-di-tert-butylphenol](/img/structure/B5016826.png)
![7-methoxy-2,2,4-trimethyl-1-[(2-pyrimidinylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5016832.png)
![diethyl 5-[(1-azepanylacetyl)amino]-3-methyl-2,4-thiophenedicarboxylate oxalate](/img/structure/B5016848.png)
![4-({2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5016866.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B5016875.png)
![1-[(4-chlorophenyl)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5016880.png)


![3-{[(2,5-dimethylphenyl)amino]methyl}-5-(2-fluorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5016891.png)